molecular formula C22H17N3OS B2385429 N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide CAS No. 325805-93-4

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2385429
CAS No.: 325805-93-4
M. Wt: 371.46
InChI Key: GFVBPDVQAUJJNQ-UHFFFAOYSA-N
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Description

N-(4-(2-(Phenylamino)thiazol-4-yl)phenyl)benzamide (CAS 299441-52-4) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The core structure of this molecule incorporates a 2-aminothiazole scaffold, a privileged structure in drug discovery known to be associated with a wide spectrum of biological activities . The specific presence of the 2-aminothiazole moiety, linked to a benzamide group via a phenyl ring, suggests potential for diverse pharmacological applications. Researchers focus on such compounds for their potential in areas including kinase inhibition and the modulation of inflammatory pathways . The structural complexity of this molecule, featuring multiple aromatic systems, makes it a valuable intermediate or target for synthetic organic chemistry studies and for constructing libraries of compounds for high-throughput screening against various biological targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-21(17-7-3-1-4-8-17)23-19-13-11-16(12-14-19)20-15-27-22(25-20)24-18-9-5-2-6-10-18/h1-15H,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVBPDVQAUJJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The phenylamino group is introduced through a nucleophilic substitution reaction where aniline reacts with the thiazole derivative.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide has been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values range from 1 µg/mL to 10 µg/mL, showcasing its potency against resistant strains .
  • Antifungal Activity : It has also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, although MIC values are generally higher compared to bacterial strains, indicating selective potency.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mitochondrial pathways. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Cell Line IC50 Value Mechanism of Action
MCF7 (Breast Cancer)23.30 ± 0.35 mMInduction of apoptosis
A549 (Lung Adenocarcinoma)>1000 mMCell cycle arrest

Material Science Applications

Beyond biological applications, this compound is utilized in materials science for developing dyes and sensors due to its unique chemical structure. The thiazole moiety contributes to the compound's ability to interact with light, making it suitable for applications in photonic devices.

Case Study on Antimicrobial Efficacy

A comparative study highlighted that this compound exhibited superior antimicrobial properties compared to standard antibiotics against multi-drug resistant strains. This finding underscores the compound's potential as a lead candidate in the development of new antimicrobial agents .

Case Study on Anticancer Activity

In another study focusing on its anticancer properties, the compound was shown to significantly reduce cell viability in human cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Thiazole Modifications : The addition of a second thiazole ring in 27e () enhances antifungal activity against Candida spp., surpassing fluconazole (MIC 15.62 µg/mL). This suggests that extended heterocyclic systems improve membrane targeting .
  • Substituent Effects : Halogenation (e.g., Cl, F in ) or trifluoropropyl groups () enhances lipophilicity and target binding. For example, Compound 4 () inhibits Mycobacterium tuberculosis EthR, critical for ethionamide activation .
  • Backbone Flexibility : Replacement of thiazole with imidazole () shifts activity from antifungal to anticancer or antibacterial, highlighting scaffold-dependent selectivity .

Pharmacological Potential and Limitations

  • Limitations : Current analogs (e.g., 27e , ) show higher potency in specific applications, suggesting the need for structural optimization (e.g., introducing hydroxyl or halogen groups) to enhance efficacy.

Biological Activity

N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H18N2S\text{C}_{22}\text{H}_{18}\text{N}_2\text{S}

This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study on related thiazole compounds, it was found that the derivatives displayed moderate antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against certain bacterial strains, significantly lower than reference antibiotics such as chloramphenicol (MIC 25–50 µg/mL) .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. faecalis100
Similar Thiazole DerivativeE. coli200
ChloramphenicolE. faecalis25

Antifungal Activity

The antifungal properties of thiazole compounds are more pronounced compared to their antibacterial activity. In particular, derivatives were tested against Candida albicans and Aspergillus niger, showing promising results with pMIC values between 3.92 and 4.01 mM for certain compounds . The structure–activity relationship (SAR) analysis suggested that electron-withdrawing groups significantly enhance antifungal activity.

CompoundFungal StrainpMIC (mM)
This compoundC. albicans3.92
Similar Thiazole DerivativeA. niger4.01
FluconazoleC. albicans0.5

Anticancer Activity

Thiazole-based compounds have shown significant anticancer properties in various studies. For example, certain thiazole derivatives demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of specific substituents on the phenyl ring was crucial for enhancing cytotoxicity.

CompoundCancer Cell LineIC50 (µg/mL)
This compoundA-431<10
DoxorubicinA-43115

Case Studies and Research Findings

  • Anticonvulsant Activity : A study highlighted the anticonvulsant effects of thiazole derivatives in animal models, where certain compounds exhibited significant protection against seizures with median effective doses lower than standard treatments .
  • Mechanism of Action : Molecular dynamics studies suggested that the interaction of thiazole derivatives with target proteins involves hydrophobic contacts and hydrogen bonding, indicating a complex mechanism underlying their biological activities .
  • Structure-Activity Relationship : The SAR studies across various thiazole compounds revealed that modifications at specific positions on the phenyl ring could significantly influence biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Synthesis

Q: What are the optimized synthetic routes for N-(4-(2-(phenylamino)thiazol-4-yl)phenyl)benzamide, and how do reaction conditions influence yield and purity? A:

  • Synthetic Routes : The compound is synthesized via multi-step reactions, often starting with condensation of substituted thiazole precursors with benzamide derivatives. For example, coupling 2-aminothiazole intermediates with activated benzoyl chlorides under anhydrous conditions .

  • Key Conditions :

    • Temperature : Reactions are typically conducted at reflux (e.g., 80–110°C) to ensure completion.
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >90% purity .
  • Table: Reaction Optimization

    StepReagents/ConditionsYield (%)Purity (%)Reference
    Thiazole formationH₂O₂, KMnO₄, 80°C7895
    Benzamide couplingDMF, LiH, 24h92–98>99

Basic Characterization

Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole CH at δ 6.75 ppm, aromatic protons at δ 7.20–7.77 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 406.1234) .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% by area under the curve) .

Basic Bioactivity

Q: What in vitro assays are commonly used to evaluate its biological activity? A:

  • Cytotoxicity : Sulforhodamine B (SRB) assay measures growth inhibition in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition at 10 µM) .

Advanced Synthesis

Q: How can regioselectivity issues in thiazole ring formation be addressed during synthesis? A:

  • Regiocontrol : Use of electron-withdrawing groups (e.g., -NO₂) on benzamide directs cyclization to the desired thiazole position .
  • Catalytic Additives : CuI or Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages .

Mechanistic Studies

Q: What computational models predict the compound’s interaction with biological targets? A:

  • Molecular Docking : AutoDock Vina simulates binding to HDAC8 (PDB ID: 1T69), showing hydrogen bonds with Asp-101 and hydrophobic interactions with Phe-152 .
  • QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., -CF₃) with tyrosinase inhibition (r² = 0.89) .

Data Contradictions

Q: How to resolve discrepancies in biological activity data across studies? A:

  • Assay Variability : Standardize protocols (e.g., SRB vs. MTT assays for cytotoxicity) and cell line authentication .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (e.g., CCDC deposition 2245672 confirms planar thiazole-benzamide orientation) .

SAR Analysis

Q: What structural modifications enhance potency against specific targets? A:

  • Thiazole Substituents : Addition of -F or -OCH₃ at the 4-position increases HDAC inhibition by 2.5-fold .
  • Benzamide Modifications : Trifluoromethyl (-CF₃) improves metabolic stability (t₁/₂ > 6h in liver microsomes) .

Advanced Bioactivity

Q: What in vivo models are suitable for assessing its therapeutic potential? A:

  • Xenograft Models : Nude mice with MDA-MB-231 tumors (oral dosing, 50 mg/kg/day) show 60% tumor reduction vs. controls .
  • PK/PD Studies : LC-MS/MS quantifies plasma exposure (AUC₀–24h = 1200 ng·h/mL) and correlates with efficacy .

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